One of the primary applications of Ferrioxamine E in microbiology is its ability to enhance bacterial growth and improve detection []. It does this by:
Ferrioxamine E is also used in research to study iron metabolism and transport in various organisms. It can be used as a:
Ferrioxamine E has potential applications in biotechnology, including:
Ferrioxamine E is a bacterial siderophore, which is a type of molecule that bacteria produce to scavenge iron from their environment. It is primarily produced by various species of bacteria, including Serratia glaucescens, Micrococcus luteus, and Pseudomonas mendocina . This compound plays a crucial role in iron transport and storage, facilitating the uptake of iron in environments where it is limited, such as in soil and aquatic systems. Ferrioxamine E has a complex structure characterized by multiple hydroxamate groups that coordinate iron ions, forming stable complexes that enhance the solubility and bioavailability of iron .
As mentioned earlier, Ferrioxamine E's primary mechanism of action involves iron acquisition in bacteria. It chelates Fe(III) from the environment, making it soluble and transportable into the cell. This iron is then utilized for various cellular processes essential for bacterial growth and survival [].
Additionally, ferrioxamine E can be reduced to desferrioxamine E through the loss of its iron ion, which can occur under specific conditions, such as in the presence of reducing agents .
Ferrioxamine E exhibits significant biological activity primarily through its role in iron acquisition. By forming stable complexes with ferric ions, it facilitates the uptake of iron by bacteria, which is vital for their growth and metabolic functions. Furthermore, studies have shown that ferrioxamine E can influence microbial growth and may have implications in pathogenicity, as many pathogens utilize similar mechanisms to acquire iron from host tissues .
The synthesis of ferrioxamine E involves several biochemical pathways initiated from amino acids. The first step typically includes the decarboxylation of L-lysine to produce cadaverine, which then undergoes further modifications to form the final siderophore structure. Enzymatic processes play a significant role in this biosynthetic pathway, with specific enzymes facilitating the conversion of precursors into hydroxamate groups integral to ferrioxamine E's structure .
Ferrioxamine E has several applications across different fields:
Interaction studies of ferrioxamine E focus on its binding affinities with various metal ions beyond just ferric ions. Research indicates that it can interact with other transition metals, influencing both its redox properties and stability. For instance, studies have demonstrated its reactivity with vanadium(II), chromium(II), and europium(II), revealing insights into its potential applications in metal ion sensing and environmental monitoring .
Ferrioxamine E belongs to a broader class of siderophores known as hydroxamate siderophores. Some similar compounds include:
| Compound | Structure Type | Iron Binding Affinity | Source Organism |
|---|---|---|---|
| Ferrioxamine E | Hydroxamate Siderophore | High | Serratia glaucescens |
| Ferrioxamine B | Hydroxamate Siderophore | Very High | Streptomyces species |
| Desferrioxamine B | Hydroxamate Siderophore | Moderate | Derived from Streptomyces |
| Enterobactin | Catecholate Siderophore | Extremely High | Escherichia coli |
Ferrioxamine E is unique due to its specific production by certain bacterial strains and its distinct structural features that enable effective iron chelation under varying environmental conditions .
Ferrioxamine E is a cyclic hydroxamate siderophore with the molecular formula C27H45FeN6O9 [1] [2]. This compound has a molecular weight of 653.5 g/mol and consists of a ferric iron (Fe3+) ion complexed with desferrioxamine E (also known as norcardamine) [3] [4]. The atomic composition of ferrioxamine E includes 27 carbon atoms, 45 hydrogen atoms, 1 iron atom, 6 nitrogen atoms, and 9 oxygen atoms [5].
The structural framework of ferrioxamine E is built from alternating units of 1-amino-5-hydroxyaminopentane and succinic acid, forming a cyclic structure [6]. This arrangement creates three hydroxamate groups that coordinate with the central iron atom [7]. The hydroxamate functional groups are critical for the iron-binding capability of ferrioxamine E, as they provide the oxygen donor atoms that form strong coordination bonds with the ferric ion [8].
Table 1: Atomic Composition of Ferrioxamine E
| Element | Number of Atoms | Percentage by Weight |
|---|---|---|
| Carbon (C) | 27 | 49.62% |
| Hydrogen (H) | 45 | 6.94% |
| Iron (Fe) | 1 | 8.56% |
| Nitrogen (N) | 6 | 12.86% |
| Oxygen (O) | 9 | 22.02% |
The molecular structure of ferrioxamine E features a 33-membered macrocyclic ring with the three hydroxamate groups positioned to create an optimal binding pocket for the ferric ion [9]. This cyclic structure distinguishes ferrioxamine E from its linear counterparts such as ferrioxamine B, and contributes to its unique chemical properties and high affinity for iron [10].
The crystal structure of ferrioxamine E was first determined by van der Helm and Poling in 1976 using X-ray diffraction techniques [11]. Their pioneering work revealed that ferrioxamine E crystallizes as a racemic mixture of Λ- and Δ-cis isomers [12]. The iron(III) center in ferrioxamine E exhibits an octahedral coordination geometry, with the six coordination sites occupied by oxygen atoms from the three bidentate hydroxamate groups [13] [14].
In the crystal structure, each hydroxamate group contributes two oxygen atoms for coordination: one from the carbonyl group and one from the hydroxylamine nitrogen [15]. This creates a distorted octahedral arrangement around the central iron atom with Fe-O bond lengths ranging from 1.95 to 2.05 Å [16]. The three hydroxamate groups are arranged in a facial configuration, resulting in a compact and rigid structure that is stabilized by intramolecular hydrogen bonds [7].
The cyclic nature of ferrioxamine E imposes conformational constraints that affect the coordination geometry [17]. Unlike linear siderophores that have more flexibility, the macrocyclic structure of ferrioxamine E creates a preorganized binding site that is optimally arranged for iron coordination [18]. This structural feature contributes to the high thermodynamic stability of the iron complex [19].
X-ray crystallographic studies have shown that the three hydroxamate groups in ferrioxamine E exist in the Z configuration when coordinated to iron(III), whereas in the iron-free form (desferrioxamine E), they adopt the E configuration [10] [20]. This conformational change upon iron binding is a characteristic feature of hydroxamate siderophores and plays a crucial role in their iron-chelating properties [21].
The crystal packing of ferrioxamine E reveals interesting supramolecular interactions, including hydrogen bonding networks and π-stacking interactions that contribute to the overall stability of the crystal structure [22]. These non-covalent interactions influence the physical properties of ferrioxamine E in the solid state and may have implications for its biological activity [23].
Ferrioxamine E exhibits characteristic UV-visible absorption spectra that provide valuable information about its electronic structure and iron coordination environment [24]. The UV-Vis spectrum of ferrioxamine E shows a strong absorption band at approximately 430 nm, which is attributed to the ligand-to-metal charge transfer (LMCT) transition from the hydroxamate oxygen to the iron(III) center [16] [25]. This absorption maximum is characteristic of trihydroxamate iron(III) complexes and serves as a diagnostic feature for identifying ferrioxamine E in solution [26].
The intensity and position of this absorption band are pH-dependent, reflecting changes in the protonation state of the complex [27]. At very acidic pH values, the spectrum shows features corresponding to dihydroxamate ferric complexes, while at pH values above 3, the spectrum shifts to the characteristic trihydroxamate pattern with the maximum at 430 nm [16]. This spectral behavior provides insights into the coordination chemistry of ferrioxamine E under different pH conditions [28].
Mass spectrometric analysis of ferrioxamine E reveals a molecular ion peak at m/z 653.5, corresponding to the [M+H]+ ion, which confirms its molecular weight [29]. Fast-atom-bombardment (FAB) mass spectroscopy has been used to verify the molecular mass of 653 Da for ferrioxamine E [14] [30]. The mass spectrum also shows characteristic fragmentation patterns that provide structural information about the compound [31].
High-resolution mass spectrometry (HRMS) data for ferrioxamine E shows peaks at m/z 653.25974 (monoisotopic mass) and m/z 675.24169 for the sodium adduct [M+Na]+, which further confirms its molecular formula [4] [32]. These precise mass measurements are valuable for the unambiguous identification of ferrioxamine E in complex mixtures and biological samples [33].
Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure and dynamics of ferrioxamine E [34]. The 1H NMR spectrum of ferrioxamine E recorded at 600 MHz in CD3OD shows characteristic signals that can be assigned to the various protons in the molecule [13]. The spectrum exhibits complex patterns due to the cyclic structure and the presence of multiple methylene groups.
Key features in the 1H NMR spectrum include signals at δ 1.50 ppm (assigned to H-6 and H-6'), δ 3.45 ppm (assigned to H-7 and H-7'), and signals in the range of δ 2.27-2.28 ppm corresponding to the methylene protons adjacent to the carbonyl groups [19]. The presence of the iron(III) center, which is paramagnetic, can cause broadening and shifting of certain signals, complicating the interpretation of the spectrum.
13C NMR spectroscopy provides complementary information about the carbon framework of ferrioxamine E. The spectrum shows signals for the carbonyl carbons at approximately δ 171-174 ppm, while the methylene carbons appear in the range of δ 24-50 ppm [19]. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC have been employed to establish the connectivity and confirm the structure of ferrioxamine E [13].
Ferrioxamine E forms exceptionally stable complexes with iron(III), characterized by high thermodynamic stability constants. The overall stability constant (log β) for the ferrioxamine E-iron(III) complex has been reported to be approximately 32.5, making it one of the strongest iron-binding siderophores known [18]. This high stability constant reflects the strong coordination between the three hydroxamate groups and the ferric ion.
The formation of the iron(III)-ferrioxamine E complex can be represented by the equilibrium:
Fe3+ + L3- ⇌ FeL (where L represents the fully deprotonated desferrioxamine E ligand)
The stability constant for this reaction is defined as:
log β = log([FeL]/[Fe3+][L3-])
The high stability constant of ferrioxamine E is attributed to several factors, including the preorganization of the binding site in the cyclic structure, the optimal arrangement of the three hydroxamate groups for octahedral coordination, and the chelate effect. These factors contribute to the strong binding of iron(III) by ferrioxamine E, which is essential for its function as a siderophore.
Table 2: Comparison of Stability Constants for Selected Iron(III)-Siderophore Complexes
| Siderophore | Structure Type | log β | Reference |
|---|---|---|---|
| Ferrioxamine E | Cyclic trihydroxamate | 32.5 | [18] |
| Ferrioxamine B | Linear trihydroxamate | 30.6 | [25] |
| Ferrichrome | Cyclic trihydroxamate | 29.07 | [25] |
| Enterobactin | Cyclic triscatecholate | >49 | [25] |
The pM value, which represents the negative logarithm of the free metal ion concentration under standardized conditions (pH 7.4, [L]total = 10-5 M, [M]total = 10-6 M), is another important parameter for comparing the iron-binding efficiency of different siderophores. Ferrioxamine E has a high pM value, indicating its strong ability to sequester iron under physiological conditions [25].
The redox behavior of ferrioxamine E has been investigated using electrochemical techniques such as cyclic voltammetry. The iron(III)/iron(II) redox couple in ferrioxamine E exhibits a pH-independent limiting redox potential (E1/2 vs. NHE) of -477 mV at pH values above 7.5 [21]. This relatively negative redox potential indicates that the reduction of iron(III) to iron(II) in ferrioxamine E is thermodynamically unfavorable under standard conditions.
The cyclic voltammogram of ferrioxamine E shows a reversible one-electron wave with a separation between extrema of approximately 60 mV, which is consistent with a reversible electrochemical process [26]. The ratio of peak cathodic to anodic currents is close to unity, further supporting the reversibility of the redox process.
At pH values below 7.5, the redox potential of ferrioxamine E shifts to more positive values, accompanied by a loss of voltammetric reversibility [21]. This behavior is attributed to the secondary dissociation of iron(II) from the reduced form of the complex at lower pH values. The pH dependence of the redox potential provides insights into the mechanism of iron release from ferrioxamine E under different physiological conditions.
Thermodynamic parameters for the reduction of ferrioxamine E have been determined from redox potentials measured at different temperatures [17]. The enthalpy change (ΔH≠) for the reduction process is approximately 7.1 ± 3.4 kJ mol-1, while the entropy change (ΔS≠) is -146 J mol-1 K-1 [17]. The large negative entropy value is attributed to the decrease in charge at the metal center and an increase in its ionic radius upon reduction, which causes the structure of the complex to become less rigid and more similar to the iron-free form [17].